N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]but-2-ynamide
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Overview
Description
N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]but-2-ynamide is an organic compound that belongs to the class of pyridinones. This compound is characterized by the presence of a pyridinone ring attached to a phenyl group, which is further connected to a but-2-ynamide moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
The primary target of N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]but-2-ynamide is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system .
Mode of Action
This compound acts as a noncompetitive antagonist of the AMPA receptor . It inhibits AMPA-induced increases in intracellular free calcium ion concentration . This compound has a minimal effect on N-methyl-d-aspartate (NMDA)-induced increases in calcium ion concentration .
Biochemical Pathways
The antagonistic action of this compound on AMPA receptors disrupts the normal function of glutamatergic neurotransmission . This disruption can affect various biochemical pathways and have downstream effects such as reducing seizure activity .
Pharmacokinetics
The pharmacokinetic properties of this compound include a half-life of 1.67 hours in rats, 5.34 hours in dogs, and 7.55 hours in monkeys . Its bioavailability is 46.1% in rats, 53.5% in dogs, and 74.5% in monkeys . These properties impact the compound’s bioavailability and therapeutic potential.
Result of Action
The molecular and cellular effects of this compound’s action include a significant increase in afterdischarge threshold, and a significant reduction in motor seizure duration, afterdischarge duration, and seizure severity . It also shows protective effects against audiogenic, maximal electroshock (MES)-induced, and pentylenetetrazole (PTZ)-induced seizures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]but-2-ynamide typically involves the reaction of 2-oxo-1,2-dihydropyridine derivatives with phenylbut-2-ynamide under specific conditions. One common method involves the use of hydrogen peroxide in aqueous ethanol, which facilitates the oxidation of the sulfur atom and its subsequent replacement with the oxygen atom of pyridin-2-one . This reaction proceeds via oxidative cyclization, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar oxidative cyclization methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]but-2-ynamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the pyridinone ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous ethanol is commonly used for oxidation reactions.
Reduction: Sodium borohydride in methanol or ethanol is used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Oxazolo[5,4-b]pyridin-2-amines.
Reduction: Reduced derivatives of the original compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]but-2-ynamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-oxo-1,2-dihydropyridin-3-yl derivatives: These compounds share a similar pyridinone core structure and exhibit comparable chemical properties.
Benzanilides: Aromatic compounds containing an anilide group with a benzene ring.
Pyridone-based inhibitors: Compounds with a pyridone core used as enzyme inhibitors.
Uniqueness
N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]but-2-ynamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the but-2-ynamide moiety and the specific substitution pattern on the phenyl ring differentiate it from other similar compounds.
Properties
IUPAC Name |
N-[4-(2-oxopyridin-1-yl)phenyl]but-2-ynamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-2-5-14(18)16-12-7-9-13(10-8-12)17-11-4-3-6-15(17)19/h3-4,6-11H,1H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCAHGBKKMIXLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1=CC=C(C=C1)N2C=CC=CC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.